molecular formula C9H8BrClO3S B2828742 2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid CAS No. 2580244-06-8

2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid

Cat. No. B2828742
CAS RN: 2580244-06-8
M. Wt: 311.57
InChI Key: LLSQSNDNTFXQQP-UHFFFAOYSA-N
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Description

The compound “2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid” is a complex organic molecule. It contains a bromine and a chlorine atom attached to a phenyl ring, which is further connected to a sulfinyl group and an acetic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and chlorine atoms could potentially influence the overall shape and properties of the molecule due to their size and electronegativity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine and chlorine atoms might make the phenyl ring more reactive towards electrophilic aromatic substitution reactions. The sulfinyl group could potentially undergo oxidation or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the acetic acid group suggests that it might exhibit acidic properties. The bromine and chlorine atoms might increase the compound’s molecular weight and influence its solubility .

Scientific Research Applications

Pharmacological and Biological Evaluations Another related compound, N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, was synthesized starting from 4-chlorophenoxyacetic acid. These derivatives showed potential as antibacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of the α-chymotrypsin enzyme. Particularly, one derivative demonstrated significant antibacterial activity compared to standard ciprofloxacin against S.typhi, K.pneumoniae, and S. aureus. These findings highlight the potential biomedical applications of these chemical structures in developing new antimicrobial agents (Siddiqui et al., 2014).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use personal protective equipment .

properties

IUPAC Name

2-[(3-bromo-5-chlorophenyl)methylsulfinyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3S/c10-7-1-6(2-8(11)3-7)4-15(14)5-9(12)13/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSQSNDNTFXQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)CS(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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